Cas no 954220-79-2 (3-(3-methoxyphenoxy)azetidine hydrochloride)

3-(3-methoxyphenoxy)azetidine hydrochloride structure
954220-79-2 structure
Product Name:3-(3-methoxyphenoxy)azetidine hydrochloride
CAS No:954220-79-2
MF:C10H13NO2
MW:179.215722799301
CID:1069195
PubChem ID:22309141
Update Time:2025-07-23

3-(3-methoxyphenoxy)azetidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(3-Methoxyphenoxy)azetidine
    • 3-(3-methoxyphenoxy)azetidine(SALTDATA: HCl)
    • QC-7421
    • SB51328
    • 3-(3-Methoxy-phenoxy)-azetidine
    • AKOS012079591
    • DIPICOLINICACIDN-OXIDE
    • CS-0325628
    • CHEMBL4578140
    • 3-(3-Methoxyphenoxy)azetidine, AldrichCPR
    • EN300-1826190
    • A922521
    • 954220-79-2
    • SCHEMBL1923468
    • 3-(3-Methoxyphenoxy)azetidine x1hcl
    • DTXSID40624562
    • 3-(3-methoxyphenoxy)azetidine hydrochloride
    • MDL: MFCD09756542
    • Inchi: 1S/C10H13NO2/c1-12-8-3-2-4-9(5-8)13-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
    • InChI Key: QRHBRUDGTZWRJB-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C=1)OC)C1CNC1

Computed Properties

  • Exact Mass: 179.09500
  • Monoisotopic Mass: 179.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 30.5Ų

Experimental Properties

  • Boiling Point: 290.1±30.0°C at 760 mmHg
  • PSA: 30.49000
  • LogP: 1.37460

3-(3-methoxyphenoxy)azetidine hydrochloride Security Information

3-(3-methoxyphenoxy)azetidine hydrochloride Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-(3-methoxyphenoxy)azetidine hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:954220-79-2)3-(3-methoxyphenoxy)azetidine hydrochloride
Order Number:A922521
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:32
Price ($):921.0
Email:sales@amadischem.com

Additional information on 3-(3-methoxyphenoxy)azetidine hydrochloride

Introduction to 3-(3-methoxyphenoxy)azetidine hydrochloride (CAS No. 954220-79-2)

3-(3-methoxyphenoxy)azetidine hydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. With the CAS number 954220-79-2, this compound represents a unique structural motif that combines a phenoxy group with an azetidine ring, modified further by a methoxy substituent. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and potential therapeutic applications.

The structural features of 3-(3-methoxyphenoxy)azetidine hydrochloride contribute to its versatility as a building block in medicinal chemistry. The presence of the azetidine ring introduces a rigid, cyclic structure that can mimic natural bioactive scaffolds, while the phenoxy and methoxy groups provide opportunities for hydrogen bonding and lipophilic interactions with biological targets. This combination makes it an attractive candidate for further derivatization and optimization.

In recent years, there has been growing interest in heterocyclic compounds for their role in modulating biological pathways. Azetidine derivatives, in particular, have been explored for their potential as kinase inhibitors, protease inhibitors, and other enzyme-targeted therapies. The methoxyphenoxy moiety further enhances the compound's pharmacophoric properties by introducing additional binding pockets that can be exploited to improve binding affinity and selectivity.

One of the most compelling aspects of 3-(3-methoxyphenoxy)azetidine hydrochloride is its utility as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel scaffolds with improved pharmacokinetic profiles and reduced toxicity. For instance, modifications to the azetidine ring or the phenoxy substituent have led to compounds with enhanced solubility and metabolic stability, which are critical factors in drug development.

The pharmaceutical industry has been particularly interested in compounds that can modulate neurotransmitter systems. 3-(3-methoxyphenoxy)azetidine hydrochloride has shown promise as a tool compound in the study of serotonin receptor interactions, which are implicated in conditions such as depression, anxiety, and neurodegenerative disorders. Its structural similarity to known bioactive molecules allows researchers to make meaningful comparisons between experimental findings and established pharmacological paradigms.

Advances in computational chemistry have further accelerated the exploration of 3-(3-methoxyphenoxy)azetidine hydrochloride. Molecular docking studies have identified potential binding modes with enzymes such as kinases and phosphodiesterases, providing insights into its mechanism of action. These computational approaches complement experimental efforts by predicting how modifications to the molecule might affect its biological activity.

The synthesis of 3-(3-methoxyphenoxy)azetidine hydrochloride involves multi-step organic transformations that highlight the compound's synthetic accessibility. While challenging, these synthetic routes have been optimized over time to improve yield and purity, making it feasible for large-scale production when needed. The ability to produce this compound reliably is crucial for both academic research and industrial applications.

Recent publications have demonstrated the utility of 3-(3-methoxyphenoxy)azetidine hydrochloride in designing novel therapeutic agents. For example, researchers have used this compound as a starting point to develop inhibitors targeting specific cancer-related pathways. The azetidine ring's ability to engage with protein backbones while the phenoxy group interacts with polar residues creates a balanced pharmacophore that can be fine-tuned for desired biological effects.

The hydrochloride salt form of 3-(3-methoxyphenoxy)azetidine hydrochloride offers several practical advantages over other salt forms or free bases. Enhanced solubility in aqueous solutions allows for easier formulation into drug products, while improved stability extends shelf life and facilitates storage under standard conditions. These attributes make it particularly suitable for preclinical studies where consistency and reproducibility are paramount.

In conclusion, 3-(3-methoxyphenoxy)azetidine hydrochloride (CAS No. 954220-79-2) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its synthetic tractability and biological relevance, make it a valuable asset for medicinal chemists seeking to design novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:954220-79-2)3-(3-methoxyphenoxy)azetidine hydrochloride
A922521
Purity:99%
Quantity:10g
Price ($):921.0
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